molecular formula C12H17NO2S B1459079 3-(Cyclopentanesulfonyl)-4-methylaniline CAS No. 1505033-88-4

3-(Cyclopentanesulfonyl)-4-methylaniline

Cat. No.: B1459079
CAS No.: 1505033-88-4
M. Wt: 239.34 g/mol
InChI Key: HJQVJTIMGZFEBI-UHFFFAOYSA-N
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Description

3-(Cyclopentanesulfonyl)-4-methylaniline is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group, which is further connected to a 4-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentanesulfonyl)-4-methylaniline typically involves the sulfonylation of 4-methylaniline with cyclopentanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylaniline+Cyclopentanesulfonyl chlorideThis compound+HCl\text{4-Methylaniline} + \text{Cyclopentanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylaniline+Cyclopentanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentanesulfonyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(Cyclopentanesulfonyl)-4-methylaniline has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Cyclopentanesulfonyl)-4-methylaniline exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Cyclopentanesulfonyl chloride: A precursor in the synthesis of 3-(Cyclopentanesulfonyl)-4-methylaniline.

    4-Methylaniline: Another precursor used in the synthesis.

    Sulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic or aliphatic moieties.

Uniqueness: this compound is unique due to the combination of its cyclopentane ring and sulfonyl group attached to a 4-methylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other sulfonyl derivatives.

Properties

IUPAC Name

3-cyclopentylsulfonyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-9-6-7-10(13)8-12(9)16(14,15)11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVJTIMGZFEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopentanesulfonyl)-4-methylaniline
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3-(Cyclopentanesulfonyl)-4-methylaniline
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3-(Cyclopentanesulfonyl)-4-methylaniline
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3-(Cyclopentanesulfonyl)-4-methylaniline
Reactant of Route 6
3-(Cyclopentanesulfonyl)-4-methylaniline

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